![molecular formula C12H16O B12528880 4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one CAS No. 748771-85-9](/img/structure/B12528880.png)
4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Prop-2-en-1-yl)tricyclo[4210~2,5~]nonan-3-one is a chemical compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one typically involves multiple steps, including key reactions such as the Diels-Alder reaction and the Conia-ene reaction . These reactions help form the bicyclo[2.2.2]octane structure, which is then further modified to achieve the final tricyclic framework. Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, its unique structure may be explored for potential therapeutic applications, such as drug development. In industry, it can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one involves its interaction with specific molecular targets and pathways . The rigid structure of the compound allows it to fit into certain binding sites, potentially inhibiting or activating specific biological processes. Further research is needed to fully elucidate these mechanisms and their implications.
Comparison with Similar Compounds
Properties
CAS No. |
748771-85-9 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-prop-2-enyltricyclo[4.2.1.02,5]nonan-3-one |
InChI |
InChI=1S/C12H16O/c1-2-3-9-10-7-4-5-8(6-7)11(10)12(9)13/h2,7-11H,1,3-6H2 |
InChI Key |
VKHZBERYFDFLRE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C2C3CCC(C3)C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


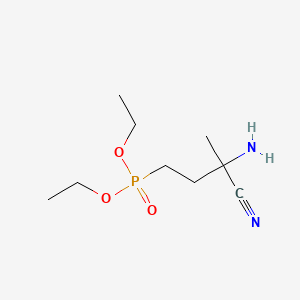
![N-Cyclohexyl-6-methyl-2-oxabicyclo[4.1.0]heptan-1-amine](/img/structure/B12528807.png)
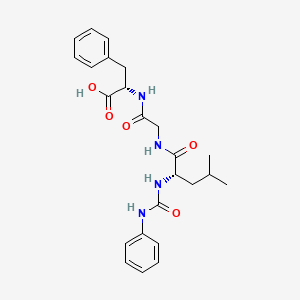
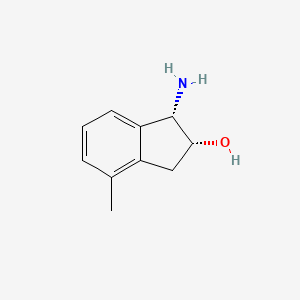
![5-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B12528826.png)
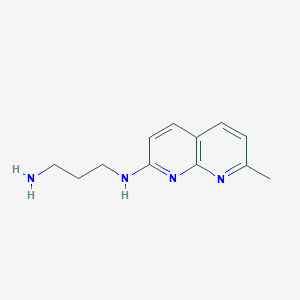
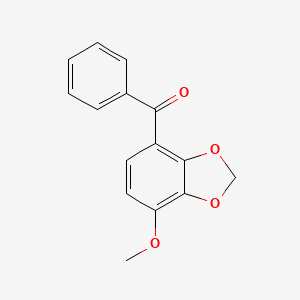
![9,9'-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene}](/img/structure/B12528843.png)
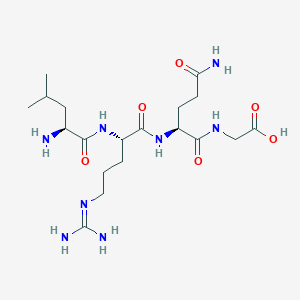
![4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline)](/img/structure/B12528862.png)
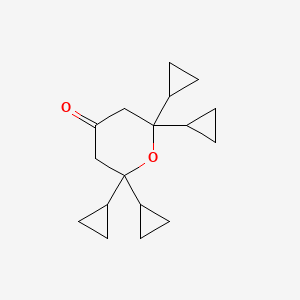
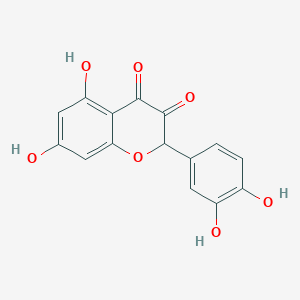
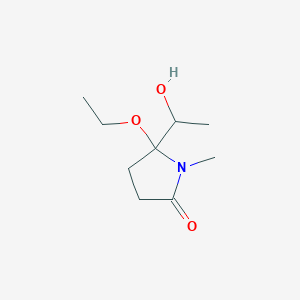
![2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane]](/img/structure/B12528893.png)
